molecular formula C21H29NO B4947405 1-(6-Naphthalen-1-yloxyhexyl)piperidine

1-(6-Naphthalen-1-yloxyhexyl)piperidine

Cat. No.: B4947405
M. Wt: 311.5 g/mol
InChI Key: NDZGDXXDGSPWCA-UHFFFAOYSA-N
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Description

1-(6-Naphthalen-1-yloxyhexyl)piperidine is a piperidine derivative characterized by a naphthalene moiety linked via a hexyloxy chain to the piperidine nitrogen. Its molecular formula is C₂₁H₂₉NO, with a calculated molecular weight of 311.45 g/mol. The compound’s structure combines a rigid aromatic system (naphthalene) with a flexible alkyl chain and a piperidine ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-(6-naphthalen-1-yloxyhexyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c1(6-15-22-16-7-3-8-17-22)2-9-18-23-21-14-10-12-19-11-4-5-13-20(19)21/h4-5,10-14H,1-3,6-9,15-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZGDXXDGSPWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Naphthalen-1-yloxyhexyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-bromohexane with piperidine to form 1-hexylpiperidine. This intermediate is then reacted with 1-naphthol in the presence of a base to yield the final product . Industrial production methods may involve continuous flow reactions and the use of catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

1-(6-Naphthalen-1-yloxyhexyl)piperidine undergoes various chemical reactions, including:

Common reagents for these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions include substituted piperidines, ketones, and carboxylic acids .

Mechanism of Action

The mechanism of action of 1-(6-Naphthalen-1-yloxyhexyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 1-(6-Naphthalen-1-yloxyhexyl)piperidine and related piperidine derivatives:

Compound Name Substituent Group Molecular Weight (g/mol) Key Structural Features
This compound Naphthalen-1-yloxyhexyl 311.45 Aromatic naphthalene, long ether chain
PCP (1-(1-phenylcyclohexyl)piperidine) Phenylcyclohexyl 243.38 Cyclohexyl bridge, phenyl group
TCP (1-[1-(2-thienyl)cyclohexyl]piperidine) 2-Thienylcyclohexyl 259.41 Thiophene ring, cyclohexyl bridge
BTCP (1-(1-benzo[b]thiophen-2-ylcyclohexyl)piperidine) Benzo[b]thiophen-2-ylcyclohexyl 299.47 Benzothiophene, cyclohexyl bridge
1-(3-phenylbutyl)piperidine 3-Phenylbutyl 203.32 Shorter alkyl chain, phenyl group

Key Observations :

  • Substituent Bulk : The naphthalene group in the target compound introduces significant steric bulk compared to phenyl (PCP) or thiophene (TCP) groups. This may reduce binding affinity to receptors preferring compact ligands, such as NMDA receptors .
Pharmacological and Receptor Binding Profiles
PCP and TCP :
  • Mechanism: Non-competitive NMDA receptor antagonists; also bind to sigma receptors .
  • Effects : Psychoactive, anesthetic, and dissociative properties. TCP exhibits higher potency than PCP due to thiophene’s electron-rich structure .
  • Structural Relevance : The cyclohexyl-piperidine core is critical for NMDA receptor binding. Replacement with a naphthalene-ether system (as in the target compound) may alter receptor selectivity.
BTCP :
  • Activity: Inhibits trypanothione reductase (TryR) in Trypanosoma cruzi, a target for Chagas disease therapy .
  • Structural Insight : The benzo[b]thiophene group enhances π-π stacking in TryR’s active site. The naphthalene group in the target compound could mimic this interaction but requires experimental validation.
1-(3-Phenylbutyl)piperidine Derivatives :
  • Target : Sigma-1 receptor (S1R) ligands. Substituent orientation (e.g., phenylbutyl vs. naphthalenyloxyhexyl) significantly impacts binding mode and efficacy .
  • Hypothesis : The elongated hexyloxy chain in the target compound may position the naphthalene group into hydrophobic pockets of S1R, but steric clashes could reduce affinity.

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